

commercial availability of (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate

Cat. No.: B061939

[Get Quote](#)

In-Depth Technical Guide: (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate**, a key chiral building block in medicinal chemistry and drug development. This document details its commercial availability, physicochemical properties, synthesis protocols, and applications, with a focus on its role as a versatile intermediate for the synthesis of complex molecules.

Commercial Availability and Supplier Information

(S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate, identified by CAS Number 173340-26-6, is readily available from various chemical suppliers. Researchers can procure this compound in quantities ranging from milligrams to kilograms, ensuring a steady supply for both laboratory-scale research and larger-scale drug development projects.

Table 1: Representative Commercial Suppliers

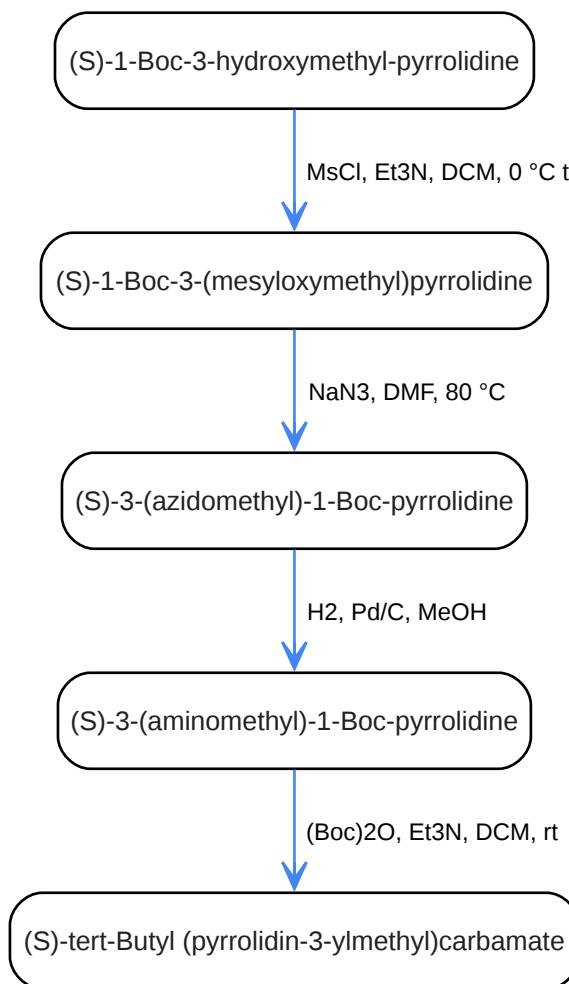
Supplier	Purity	Available Quantities
BLDpharm	≥97%	Grams to Kilograms
ChemUniverse	Custom	Inquire for details
AChemBlock	≥97%	Milligrams to Grams

Physicochemical and Quantitative Data

(S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate is a white to off-white solid at room temperature. Its Boc-protected amine and chiral pyrrolidine ring make it a valuable synthon for introducing a specific stereochemistry into target molecules.

Table 2: Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₁₀ H ₂₀ N ₂ O ₂	Supplier Data
Molecular Weight	200.28 g/mol	Supplier Data
CAS Number	173340-26-6	Supplier Data
Boiling Point	286.4 ± 29.0 °C at 760 mmHg (Predicted)	BOC Sciences (for a related compound)
Density	1.04 g/cm ³ (Predicted)	BOC Sciences (for a related compound)
XLogP3	0.9	PubChem (Computed for (R)-enantiomer)
Rotatable Bond Count	3	PubChem (Computed for (R)-enantiomer)
Exact Mass	200.152477885 Da	PubChem (Computed for (R)-enantiomer) [1]
Appearance	White or off-white powder	BOC Sciences (for a related compound) [2]


Note: Some physical properties are for the closely related compound (S)-3-(Boc-Amino)pyrrolidine or are computed values for the (R)-enantiomer and should be considered as estimates.

Synthesis and Experimental Protocols

The synthesis of **(S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate** can be achieved through a multi-step process starting from commercially available chiral precursors. A common strategy involves the reduction of a nitrile or the reductive amination of an aldehyde derived from a protected pyrrolidine scaffold.

Proposed Synthetic Pathway

A plausible and efficient synthetic route starts from the commercially available (S)-1-Boc-3-hydroxymethyl-pyrrolidine. This pathway involves the conversion of the hydroxyl group to a good leaving group, followed by nucleophilic substitution with an appropriate nitrogen source and subsequent Boc-protection.

[Click to download full resolution via product page](#)

Figure 1: Proposed synthesis of **(S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate**.

Detailed Experimental Protocols

Step 1: Mesylation of (S)-1-Boc-3-hydroxymethyl-pyrrolidine

- To a stirred solution of (S)-1-Boc-3-hydroxymethyl-pyrrolidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with DCM.

- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.

Step 2: Azide Formation

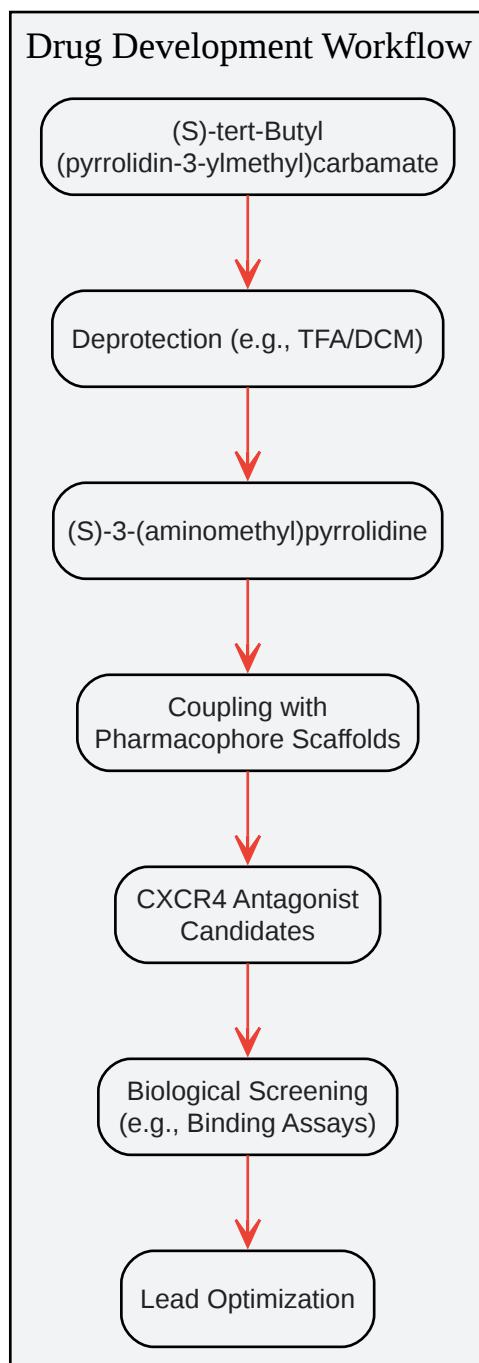
- Dissolve the crude mesylate from the previous step in dimethylformamide (DMF).
- Add sodium azide (3.0 eq) and heat the mixture to 80 °C.
- Stir the reaction for 12-16 hours, monitoring by TLC.
- After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
- Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain (S)-3-(azidomethyl)-1-Boc-pyrrolidine.

Step 3: Reduction of the Azide

- Dissolve the azide from the previous step in methanol.
- Add a catalytic amount of 10% Palladium on carbon (Pd/C).
- Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-6 hours.
- Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
- Concentrate the filtrate under reduced pressure to obtain the crude (S)-3-(aminomethyl)-1-Boc-pyrrolidine, which can be used directly in the next step.

Step 4: Boc Protection of the Primary Amine

- Dissolve the crude amine from the previous step in DCM.
- Add triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq).
- Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
- Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- The resulting crude product can be purified by column chromatography or recrystallization to afford the final product, **(S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate**.

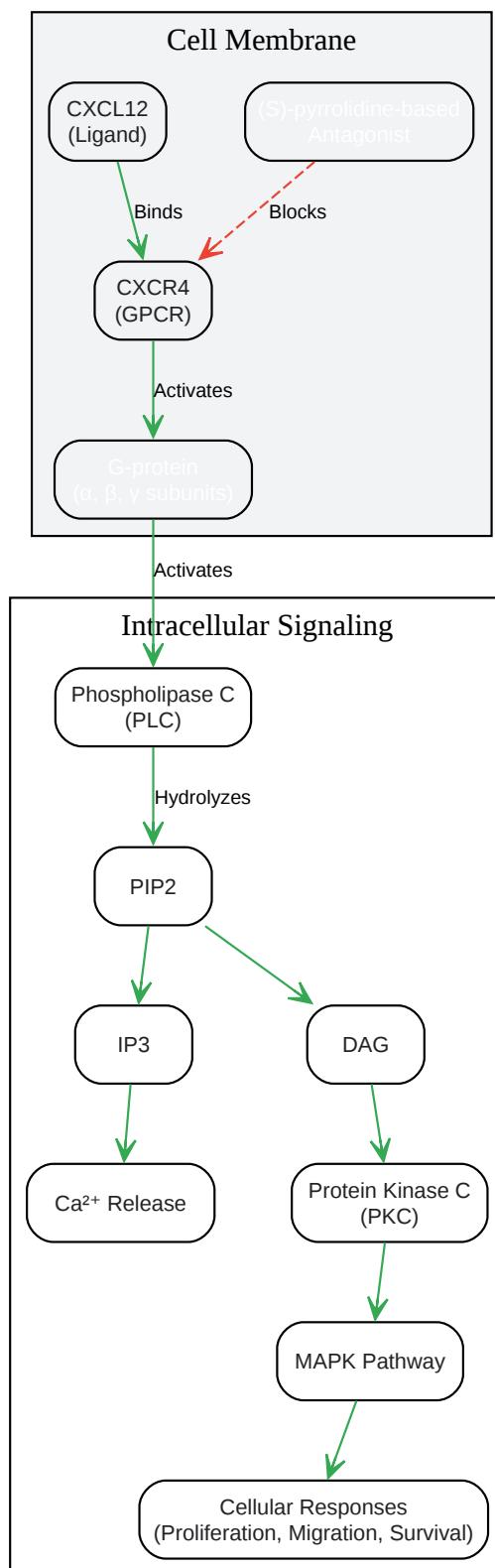

Applications in Drug Discovery and Development

(S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate is a valuable building block for the synthesis of a wide range of biologically active molecules, particularly those targeting G-protein coupled receptors (GPCRs). The chiral pyrrolidine moiety often serves as a key pharmacophore that interacts with the target protein, while the Boc-protected amine allows for further chemical modifications.

Role in the Development of CXCR4 Antagonists

One notable application of this class of compounds is in the development of antagonists for the C-X-C chemokine receptor type 4 (CXCR4). CXCR4 is a GPCR that plays a crucial role in cancer progression, inflammation, and HIV infection.^[3] Antagonists of CXCR4 can inhibit these processes and are therefore of significant therapeutic interest.

The synthesis of potent CXCR4 antagonists often involves the incorporation of a chiral 3-aminomethylpyrrolidine scaffold. The (S)-enantiomer of tert-Butyl (pyrrolidin-3-ylmethyl)carbamate can be deprotected and subsequently coupled with other molecular fragments to generate novel drug candidates.



[Click to download full resolution via product page](#)

Figure 2: Workflow for the use of **(S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate** in the development of CXCR4 antagonists.

CXCR4 Signaling Pathway

The binding of the endogenous ligand CXCL12 to CXCR4 triggers a cascade of intracellular signaling events that promote cell survival, proliferation, and migration. CXCR4 antagonists block this interaction, thereby inhibiting these downstream effects.

[Click to download full resolution via product page](#)

Figure 3: Simplified CXCR4 signaling pathway and the inhibitory action of antagonists.

Conclusion

(S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate is a commercially available and highly valuable chiral building block for drug discovery and development. Its stereodefined pyrrolidine core and versatile Boc-protected amine handle make it an ideal starting material for the synthesis of complex molecular architectures, particularly for targeting GPCRs like CXCR4. The synthetic protocols and applications outlined in this guide provide a solid foundation for researchers and scientists working at the forefront of medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (R)-3-N-Boc-Aminomethyl pyrrolidine | C10H20N2O2 | CID 1519427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bocsci.com [bocsci.com]
- 3. Amino-Heterocycle Tetrahydroisoquinoline CXCR4 Antagonists with Improved ADME Profiles via Late-Stage Buchwald Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [commercial availability of (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b061939#commercial-availability-of-s-tert-butyl-pyrrolidin-3-ylmethyl-carbamate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com